3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide is a complex organic compound that features a fluorine atom, a benzamide group, and a pyrimidine ring substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a substitution reaction, often using boronic acid derivatives.
Fluorination: The fluorine atom is introduced through a selective fluorination reaction.
Benzamide Formation: The final step involves coupling the pyrimidine derivative with a benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and continuous flow chemistry to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The dioxaborolane and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and dioxaborolane group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide is unique due to its combination of a fluorine atom, a benzamide group, and a pyrimidine ring with a dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
1094070-75-3 |
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Molecular Formula |
C17H19BFN3O3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C17H19BFN3O3/c1-16(2)17(3,4)25-18(24-16)12-9-20-15(21-10-12)22-14(23)11-6-5-7-13(19)8-11/h5-10H,1-4H3,(H,20,21,22,23) |
InChI Key |
KZKRODASPAPRAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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